molecular formula C12H9N3O B1510243 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile CAS No. 1170735-10-0

5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile

Cat. No.: B1510243
CAS No.: 1170735-10-0
M. Wt: 211.22 g/mol
InChI Key: RGOUIBRUJROZIW-UHFFFAOYSA-N
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Description

5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a formyl group, a benzonitrile moiety, and a 4-methyl-1H-imidazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile typically involves the reaction of 4-methyl-1H-imidazole with a suitable formylating agent, such as formic acid or formamide, in the presence of a catalyst. The reaction conditions may vary, but common parameters include elevated temperatures and the use of an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvent, temperature, and reaction time are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The nitrile group can be reduced to an amine.

  • Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or halogens (Cl2, Br2).

Major Products Formed:

  • Oxidation: 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzoic acid.

  • Reduction: 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzylamine.

  • Substitution: Various substituted imidazoles depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile is used to study enzyme inhibition and protein interactions. Its structural similarity to biologically active compounds allows it to serve as a probe in biochemical assays.

Medicine: In the medical field, this compound has shown potential as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 4-Methyl-1H-imidazole

  • Benzonitrile

  • Formic acid

Uniqueness: 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and reactivity set it apart from simpler compounds like 4-methyl-1H-imidazole and benzonitrile.

Properties

IUPAC Name

5-formyl-2-(4-methylimidazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-9-6-15(8-14-9)12-3-2-10(7-16)4-11(12)5-13/h2-4,6-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOUIBRUJROZIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743634
Record name 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170735-10-0
Record name 5-Formyl-2-(4-methyl-1H-imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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